ENPP1 is classified as a type II transmembrane glycoprotein that exhibits both nucleotide pyrophosphatase and phosphodiesterase activities. It is predominantly expressed in various tissues, including the cardiovascular, neurological, and immune systems. The enzyme's primary function involves hydrolyzing nucleotides like ATP and cyclic GMP-AMP, which are crucial for cellular signaling pathways .
The synthesis of Enpp-1-IN-7 involves several chemical strategies to enhance its potency and selectivity as an ENPP1 inhibitor. Research has focused on optimizing the molecular structure to improve binding affinity to the enzyme's active site. Key synthetic approaches include:
The molecular structure of Enpp-1-IN-7 reveals a complex arrangement that facilitates its role as an inhibitor. Key features include:
Crystallographic studies have provided insights into how Enpp-1-IN-7 fits into the substrate-binding pocket of ENPP1, demonstrating extensive interactions with both zinc ions and surrounding residues .
Enpp-1-IN-7 primarily functions by inhibiting the hydrolytic activity of ENPP1 on its natural substrates. The key reactions involved include:
The detailed mechanism involves competitive inhibition where Enpp-1-IN-7 occupies the substrate-binding site, thus blocking access to natural substrates.
The mechanism by which Enpp-1-IN-7 exerts its effects involves several biochemical processes:
Enpp-1-IN-7 exhibits several notable physical and chemical properties:
These properties are essential for ensuring that Enpp-1-IN-7 can effectively reach its target within biological systems.
Enpp-1-IN-7 has significant potential applications in various fields:
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2